Wilforol A

Overview

Description

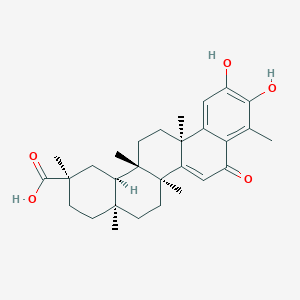

Wilforol A is a pentacyclic triterpenoid compound with the molecular formula C29H38O5. It was originally isolated from the stems of the plant Tripterygium regelii. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Wilforol A involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the pentacyclic core structure, followed by the introduction of functional groups such as hydroxyl and carboxyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired transformations.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the challenges associated with its synthesis. the compound can be extracted from natural sources, specifically from the stems of Tripterygium regelii, using solvent extraction methods followed by purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Wilforol A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry: It serves as a model compound for studying complex triterpenoid structures and their reactivity.

Biology: Wilforol A has shown significant biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research has indicated its potential use in treating diseases such as glioma, where it inhibits cell proliferation and induces apoptosis through the PI3K/AKT signaling pathway

Mechanism of Action

Wilforol A exerts its effects through multiple molecular targets and pathways. In glioma cells, it inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis. This involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. Additionally, this compound increases the production of reactive oxygen species, further promoting cell death .

Comparison with Similar Compounds

Wilforol A is unique among pentacyclic triterpenoids due to its specific functional groups and biological activities. Similar compounds include:

Wilforol B: Another triterpenoid with a slightly different structure and biological activity.

Celastrol: Known for its anti-inflammatory and anticancer properties, but with a different mechanism of action.

Triptohypol A: Another compound isolated from Tripterygium species, with distinct chemical and biological properties

This compound stands out due to its specific inhibition of the PI3K/AKT pathway and its potential therapeutic applications in cancer treatment.

Biological Activity

Wilforol A is a pentacyclic triterpenoid derived from the Chinese medicinal herb Tripterygium wilfordii Hook F. This compound has garnered significant attention in recent years due to its various biological activities, particularly its anticancer properties. Research has demonstrated that this compound exhibits inhibitory effects on several cancer cell lines, including glioma and leukemia, and operates through multiple molecular mechanisms.

Anticancer Properties

This compound has been shown to inhibit the proliferation of various cancer cells. A notable study focused on its effects on human glioma cells, revealing that this compound significantly reduces cell viability and induces apoptosis. The compound was found to deactivate the PI3K/Akt signaling pathway, which is crucial in regulating cell survival and proliferation.

- Inhibition of Cell Proliferation : this compound effectively reduces the growth of glioma cells by inducing apoptosis and cell cycle arrest.

- Deactivation of Signaling Pathways : The compound disrupts critical signaling pathways, particularly the PI3K/Akt pathway, which is often hyperactivated in cancer cells.

- Induction of Apoptosis : Research indicates that this compound promotes apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Summary of Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Key Findings |

|---|---|---|---|

| Zhang et al. (2024) | Human glioma | 10-50 | Inhibited cell proliferation; deactivated PI3K/Akt pathway; induced apoptosis |

| Liu et al. (2023) | Leukemia | 5-25 | Reduced cell viability; increased caspase-3 activity; enhanced apoptotic markers |

| Chen et al. (2022) | Lung cancer | 20-100 | Induced G1 phase arrest; decreased cyclin D1 levels; increased ROS production |

Case Study 1: Glioma Cells

A study conducted by Zhang et al. (2024) evaluated the effects of this compound on human glioma cells. The results indicated that treatment with this compound at concentrations ranging from 10 to 50 µM led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.

Case Study 2: Leukemia Cells

Research by Liu et al. (2023) demonstrated that this compound exhibited potent anti-proliferative effects against leukemia cell lines. The study reported a dose-dependent reduction in cell viability and an increase in apoptosis-related proteins, suggesting that this compound could be a viable candidate for leukemia treatment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Wilforol A critical for its isolation and characterization in natural product research?

this compound (C₂₉H₃₈O₅; molecular weight: 466.61 g/mol) is a pentacyclic triterpenoid with a CAS registry number 167882-66-8 . Its isolation from plant matrices requires chromatographic techniques (e.g., HPLC, TLC) optimized for polar triterpenoids. Stability studies indicate that this compound should be stored at -20°C in powder form (stable for 3 years) or -80°C in solvent (stable for 6 months), with degradation kinetics monitored via mass spectrometry or NMR to ensure structural integrity . For characterization, combine spectroscopic methods (e.g., UV-Vis for conjugated systems, FT-IR for hydroxyl groups) with X-ray crystallography if crystalline forms are obtainable.

Q. What experimental protocols are recommended for evaluating this compound’s solubility and bioavailability in preclinical models?

Use in vitro solubility assays (e.g., shake-flask method in buffers of varying pH) paired with HPLC quantification. For bioavailability, employ Caco-2 cell monolayers to assess intestinal permeability or conduct pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma concentration-time profiles . Solubility enhancers (e.g., cyclodextrins) may be necessary due to this compound’s lipophilic nature (predicted logP ~3.5).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action, such as this compound’s lack of direct interaction with USP50 despite observed biological effects?

Evidence from competitive binding assays and DARTS (Drug Affinity Responsive Target Stability) experiments indicates no direct binding between this compound and USP50 . To reconcile this with observed bioactivity, consider:

- Off-target profiling : Use chemoproteomics (e.g., thermal proteome profiling or affinity-based pull-down assays) to identify alternative targets.

- Downstream pathway analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to map signaling cascades affected by this compound, such as AIM2 inflammasome modulation .

- Orthogonal validation : Confirm findings using CRISPR/Cas9 knockout models of candidate targets to establish causality.

Q. What methodological strategies address discrepancies in this compound’s anti-inflammatory efficacy across different cellular models?

In murine peritoneal macrophages, this compound fails to inhibit IL1B expression post-AIM2 inflammasome activation . To investigate:

- Model-specific variables : Compare cell lines (e.g., primary vs. immortalized macrophages) for differences in inflammasome component expression (e.g., ASC/PYCARD levels).

- Dose-response optimization : Conduct time- and concentration-dependent studies (e.g., 0.1–100 µM) to identify threshold effects.

- Cofactor dependency : Test whether this compound’s activity requires secondary messengers (e.g., Ca²⁺ flux) using chelators or inhibitors in combination treatments .

Q. How should researchers design studies to explore this compound’s potential role in selective autophagy regulation, given its unclear impact on protein ubiquitination?

Although this compound does not alter PYCARD ubiquitination , its modulation of selective autophagy could involve:

- Autophagic flux assays : Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) in live-cell imaging to quantify autophagosome-lysosome fusion.

- Interaction screens : Apply BioID proximity labeling to identify proteins recruited to autophagosomes upon this compound treatment.

- In vivo relevance : Validate findings in disease models (e.g., tendonopathy) where autophagy dysregulation is implicated, correlating histological outcomes with molecular markers .

Q. Methodological Best Practices

- Data reproducibility : Follow guidelines from Research Methodology and Scientific Writing (e.g., pre-register experimental protocols, include positive/negative controls, and report statistical power calculations) .

- Contradiction analysis : Apply the FLOAT method (Focus, Literature, Organize, Analyze, Test) to iteratively refine hypotheses when conflicting data arise .

- Ethical reporting : Adhere to Beilstein Journal of Organic Chemistry standards for supplementary data submission, ensuring raw datasets (e.g., NMR spectra, dose-response curves) are publicly archived .

Properties

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQDJLKXHZPMHH-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1O)O)C3(CCC4(C5CC(CCC5(CCC4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1O)O)[C@@]3(CC[C@]4([C@@H]5C[C@](CC[C@@]5(CC[C@@]4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317344 | |

| Record name | (-)-Wilforol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167882-66-8 | |

| Record name | (-)-Wilforol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167882-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Wilforol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.